Welcome to the BenchChem Online Store!
molecular formula C6H8N2O B137587 1-(Prop-2-yn-1-yl)imidazolidin-2-one CAS No. 131423-07-9

1-(Prop-2-yn-1-yl)imidazolidin-2-one

Cat. No. B137587
M. Wt: 124.14 g/mol
InChI Key: CJTPKXKFJLIBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07825155B2

Procedure details

To a suspension of ethylene urea (592 mg, 6.88 mmol) in tetrahydrofuran (15 mL) was added dropwise butyl lithium/hexane solution (2.7 mL, 13.6 mmol) at 0° C. under nitrogen. Thereto was added 3-bromopropyne (410 mg, 6.88 mmol), and the mixture was stirred at 60° C. for 3 hours. Thereto was added 5% aqueous potassium bisulfate solution, and the mixture was extracted with ethyl acetate, dried over magnesium sulfate, and filtered. The filtrate was concentrated in vacuo and the residue was purified by silica gel chromatography (ethyl acetate/hexane 1/1) to give the titled compound (202 mg, 24%).
Quantity
592 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
butyl lithium hexane
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
410 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
24%

Identifiers

REACTION_CXSMILES
[CH2:1]1[NH:6][C:4](=[O:5])[NH:3][CH2:2]1.[CH2:7]([Li])[CH2:8][CH2:9]C.CCCCCC.BrCC#C.S(=O)(=O)(O)[O-].[K+]>O1CCCC1>[CH2:9]([N:3]1[CH2:2][CH2:1][NH:6][C:4]1=[O:5])[C:8]#[CH:7] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
592 mg
Type
reactant
Smiles
C1CNC(=O)N1
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
butyl lithium hexane
Quantity
2.7 mL
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Step Three
Name
Quantity
410 mg
Type
reactant
Smiles
BrCC#C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)(=O)=O.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (ethyl acetate/hexane 1/1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C#C)N1C(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 202 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 23.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.